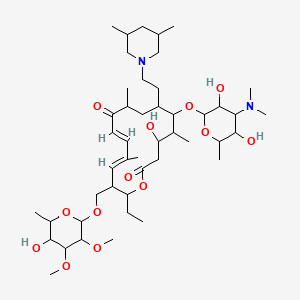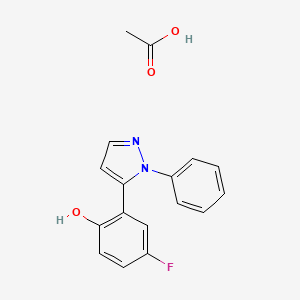
acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is a complex organic compound that combines the structural features of acetic acid, fluorine, phenyl, and pyrazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoro-2-(2-phenylpyrazol-3-yl)phenol through a series of reactions involving the formation of the pyrazole ring and subsequent functionalization. The final step involves the esterification of the phenol group with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
Chemistry
In chemistry, acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and pyrazole groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
類似化合物との比較
Similar Compounds
4-fluoro-2-(2-phenylpyrazol-3-yl)phenol: Lacks the acetic acid ester group, which may affect its reactivity and applications.
Acetic acid;4-chloro-2-(2-phenylpyrazol-3-yl)phenol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Acetic acid;4-fluoro-2-(2-methylpyrazol-3-yl)phenol: Contains a methyl group on the pyrazole ring, which can influence its biological activity and interactions.
Uniqueness
Acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol is unique due to the presence of both the fluorine atom and the acetic acid ester group. These features contribute to its distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
1173021-97-0 |
|---|---|
分子式 |
C17H15FN2O3 |
分子量 |
314.31 g/mol |
IUPAC名 |
acetic acid;4-fluoro-2-(2-phenylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C15H11FN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4) |
InChIキー |
XEQRHRAWGPPNJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


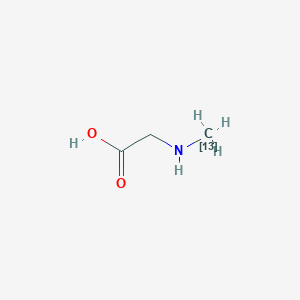

![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
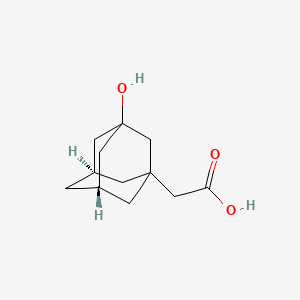
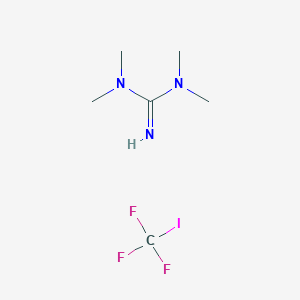


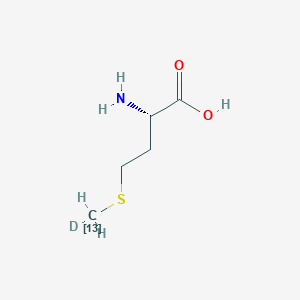

![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)

![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)
